molecular formula C11H13N3O5S B241406 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid

4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid

カタログ番号: B241406
分子量: 299.31 g/mol
InChIキー: FXKCSJQLAMJHHZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid, also known as DB844, is a promising drug candidate for the treatment of leishmaniasis, a parasitic disease caused by the protozoan Leishmania. DB844 belongs to the class of benzimidazole sulfonamides and has shown potent activity against various species of Leishmania.

作用機序

The exact mechanism of action of 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid is not fully understood. However, it is believed that this compound inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the synthesis of pyrimidine nucleotides in Leishmania. This leads to the depletion of intracellular pyrimidine nucleotides and ultimately, the death of the parasite.
Biochemical and Physiological Effects:
This compound has been shown to be highly selective for Leishmania parasites and has minimal toxicity to mammalian cells. In addition, this compound has good pharmacokinetic properties, such as high oral bioavailability and a long half-life, which make it an attractive drug candidate.

実験室実験の利点と制限

4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid has several advantages for lab experiments, including its potency against different species of Leishmania, its selectivity for the parasite, and its good pharmacokinetic properties. However, one limitation is that this compound is not effective against all strains of Leishmania, and some strains may develop resistance to the drug over time.

将来の方向性

There are several future directions for research on 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid. One area of focus is to optimize the synthesis method to improve the yield and purity of the final product. Another area of research is to investigate the mechanism of action of this compound in more detail to better understand how the drug works. Additionally, further studies are needed to determine the efficacy of this compound against other parasitic diseases and to evaluate its potential for use in combination therapy. Finally, more research is needed to determine the safety and tolerability of this compound in humans.

合成法

4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid can be synthesized by the reaction of 5-amino-2-nitrobenzoic acid with 1,4-butanediol and then treating the resulting compound with sulfamic acid and sodium hydroxide. The final product is obtained after purification by column chromatography.

科学的研究の応用

4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid has been extensively studied for its potential use in the treatment of leishmaniasis. In vitro and in vivo studies have shown that this compound has potent activity against different species of Leishmania, including those that are resistant to current treatments. This compound has also been tested in clinical trials and has shown promising results.

特性

分子式

C11H13N3O5S

分子量

299.31 g/mol

IUPAC名

4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid

InChI

InChI=1S/C11H13N3O5S/c15-10(16)2-1-5-12-20(18,19)7-3-4-8-9(6-7)14-11(17)13-8/h3-4,6,12H,1-2,5H2,(H,15,16)(H2,13,14,17)

InChIキー

FXKCSJQLAMJHHZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1S(=O)(=O)NCCCC(=O)O)NC(=O)N2

正規SMILES

C1=CC2=C(C=C1S(=O)(=O)NCCCC(=O)O)NC(=O)N2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。